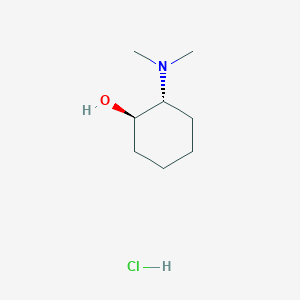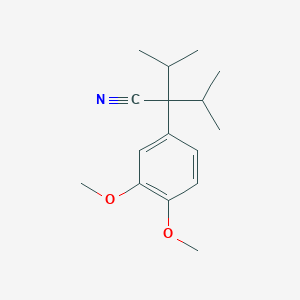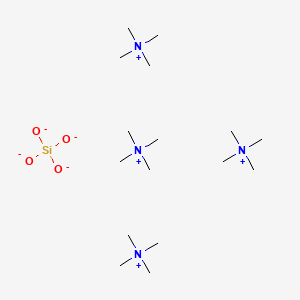![molecular formula C18H22N2O B3179474 [2-(4-甲基-2-苯基哌嗪-1-基)苯基]甲醇 CAS No. 57321-32-1](/img/structure/B3179474.png)
[2-(4-甲基-2-苯基哌嗪-1-基)苯基]甲醇
描述
科学研究应用
酒精饮料和毒理学中的甲醇
甲醇对人体有毒,天然存在于低浓度的酒精饮料中,不会造成伤害。Paine 和 Dayan (2001) 的研究重点是确定酒精饮料中甲醇的可耐受浓度,强调了公共卫生观点和成年人可以摄入的最大甲醇浓度,而不会有中毒的风险。这项研究对于了解甲醇的安全限度及其在消费品中存在时对健康的影响至关重要 (Paine 和 Dayan,2001)。
甲醇作为能量载体
Liu 等人 (2002) 的研究综述了利用甲醇合成和分解反应的热能传输系统。该研究重点介绍了甲醇在节能和全球环境保护中的作用,展示了其作为可持续能源载体的潜力。它讨论了低温分解和合成催化剂、液相反应器以及能量传输效率的模拟,将甲醇作为一种适用于能源应用的多功能化合物 (Liu 等人,2002)。
甲醇在燃料和环境应用中的应用
正如 Pulyalina 等人 (2020) 的综合评论中所讨论的,甲醇被用作燃料添加剂,以提高燃料性能并减少有害排放。本研究重点是聚合物膜在净化燃料含氧添加剂中的应用,特别是通过全蒸发分离甲醇/甲基叔丁基醚 (MTBE)。它强调了选择最佳材料以实现高效且稳定的分离过程的重要性,突出了甲醇在环境可持续性和污染减少中的重要性 (Pulyalina 等人,2020)。
作用机制
Target of Action
The primary target of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound has been shown to exhibit mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the enzyme .
Biochemical Pathways
By inhibiting AChE, [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol affects the cholinergic pathway . This pathway is involved in various cognitive functions, including memory and learning. Increased acetylcholine levels can enhance cholinergic transmission, potentially improving these cognitive functions .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, its molecular weight (282.38) and predicted density (1.126±0.06 g/cm3) suggest that it may have favorable bioavailability .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cognitive function . .
生化分析
Biochemical Properties
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as butyrylcholinesterase (BuChE), where it exhibits inhibitory activity . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s interaction with BuChE suggests its potential use in treating conditions related to cholinergic dysfunction.
Cellular Effects
The effects of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in neurotransmission and neuroprotection . Additionally, it has been observed to alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as BuChE, by binding to their active sites . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as improved cognitive function and neuroprotection . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-12-20(17-10-6-5-9-16(17)14-21)18(13-19)15-7-3-2-4-8-15/h2-10,18,21H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLJNOQEJRHXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230408 | |
| Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57321-32-1 | |
| Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57321-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrobromide](/img/structure/B3179391.png)


![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)






![5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179455.png)
